molecular formula C22H24N4O6 B12493994 Ethyl 4-(4-acetylpiperazin-1-yl)-3-{[(4-nitrophenyl)carbonyl]amino}benzoate

Ethyl 4-(4-acetylpiperazin-1-yl)-3-{[(4-nitrophenyl)carbonyl]amino}benzoate

Cat. No.: B12493994
M. Wt: 440.4 g/mol
InChI Key: ZIXBDFDPMZTWMG-UHFFFAOYSA-N
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Description

Ethyl 4-(4-acetylpiperazin-1-yl)-3-{[(4-nitrophenyl)carbonyl]amino}benzoate is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(4-acetylpiperazin-1-yl)-3-{[(4-nitrophenyl)carbonyl]amino}benzoate typically involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:

    Formation of the piperazine ring: This involves the reaction of ethyl 4-(4-acetylpiperazin-1-yl)acetate with appropriate reagents under controlled conditions.

    Introduction of the nitrophenyl group: This step involves the reaction of the intermediate with 4-nitrophenyl isocyanate to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(4-acetylpiperazin-1-yl)-3-{[(4-nitrophenyl)carbonyl]amino}benzoate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under suitable conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

Ethyl 4-(4-acetylpiperazin-1-yl)-3-{[(4-nitrophenyl)carbonyl]amino}benzoate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 4-(4-acetylpiperazin-1-yl)-3-{[(4-nitrophenyl)carbonyl]amino}benzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Ethyl 4-(4-acetylpiperazin-1-yl)-3-{[(4-nitrophenyl)carbonyl]amino}benzoate can be compared with similar compounds such as:

The uniqueness of this compound lies in its combination of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C22H24N4O6

Molecular Weight

440.4 g/mol

IUPAC Name

ethyl 4-(4-acetylpiperazin-1-yl)-3-[(4-nitrobenzoyl)amino]benzoate

InChI

InChI=1S/C22H24N4O6/c1-3-32-22(29)17-6-9-20(25-12-10-24(11-13-25)15(2)27)19(14-17)23-21(28)16-4-7-18(8-5-16)26(30)31/h4-9,14H,3,10-13H2,1-2H3,(H,23,28)

InChI Key

ZIXBDFDPMZTWMG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)N2CCN(CC2)C(=O)C)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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